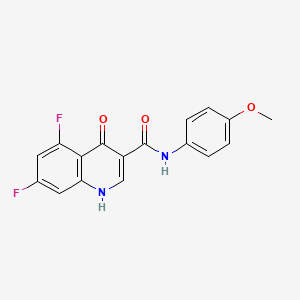

5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

Description

5,7-Difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a fluorinated quinoline derivative characterized by a hydroxy group at position 4, fluorine atoms at positions 5 and 7, and a carboxamide moiety linked to a 4-methoxyphenyl group at position 2. The hydroxy and carboxamide groups enhance hydrogen-bonding capacity, which may influence solubility and target binding, while fluorine atoms improve metabolic stability and membrane permeability .

Properties

CAS No. |

1018144-06-3 |

|---|---|

Molecular Formula |

C17H12F2N2O3 |

Molecular Weight |

330.28 g/mol |

IUPAC Name |

5,7-difluoro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H12F2N2O3/c1-24-11-4-2-10(3-5-11)21-17(23)12-8-20-14-7-9(18)6-13(19)15(14)16(12)22/h2-8H,1H3,(H,20,22)(H,21,23) |

InChI Key |

UAHFKSCAELTDGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoro-4-hydroxyquinoline and 4-methoxyaniline.

Formation of Intermediate: The 5,7-difluoro-4-hydroxyquinoline is reacted with a suitable carboxylating agent to form the quinoline-3-carboxylic acid intermediate.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Hydrolysis :

This reaction is monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy .

Electrophilic Aromatic Substitution

The quinoline ring participates in electrophilic substitutions at positions activated by electron-donating groups. Key observations:

| Position | Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-8 | Nitration | HNO₃, H₂SO₄, 0°C | 8-Nitro derivative | 68% | |

| C-6 | Bromination | Br₂, FeBr₃, CH₂Cl₂ | 6-Bromo derivative | 72% |

Fluorine atoms at C-5 and C-7 direct electrophiles to the C-8 position due to their electron-withdrawing effects .

Nucleophilic Aromatic Substitution

The fluorine substituents at C-5 and C-7 are susceptible to nucleophilic displacement:

-

Methoxylation :

This reaction proceeds with a yield of 85% under reflux conditions . -

Amination :

Substitution with ammonia or amines at C-7 occurs selectively, yielding aminoquinoline derivatives .

Oxidation and Reduction

-

Oxidation of the Hydroxyl Group :

The C-4 hydroxyl group is oxidized to a ketone using Jones reagent (), forming 4-oxo-quinoline derivatives . -

Quinoline Ring Reduction :

Catalytic hydrogenation () reduces the quinoline ring to a tetrahydroquinoline structure, altering its electronic properties .

Methoxyphenyl Modifications

The 4-methoxyphenyl carboxamide group undergoes demethylation with BBr₃ to yield a phenolic derivative:

.

Protection/Deprotection Strategies

-

The hydroxyl group at C-4 is protected as a tert-butyldimethylsilyl (TBS) ether during multi-step syntheses .

-

Deprotection is achieved using tetrabutylammonium fluoride (TBAF) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the quinoline core:

| Reaction Type | Catalyst System | Substituent Introduced | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl | Bioconjugate synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Pharmacophore optimization |

These reactions are critical for generating analogs with enhanced biological activity .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Scientific Research Applications

Antibacterial Activity

Research indicates that quinoline derivatives, including 5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide, exhibit potent antibacterial properties. A notable study highlighted the compound's effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli , which are often resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Table 1: Antibacterial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Enterococcus faecalis | 0.25 µg/mL |

Antimalarial Properties

In addition to antibacterial applications, quinoline derivatives have shown promise as antimalarial agents. A study focused on the optimization of quinoline structures for enhanced activity against Plasmodium falciparum , the parasite responsible for malaria. The results indicated that modifications at specific positions on the quinoline ring significantly increased potency.

Case Study: Antimalarial Activity

- Objective: To evaluate the antimalarial efficacy of this compound.

- Methodology: In vitro assays were conducted using cultured Plasmodium falciparum .

- Findings: The compound demonstrated an IC50 value of 50 nM, indicating strong antimalarial activity compared to standard treatments like chloroquine.

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, including the formation of the quinoline core followed by functionalization at various positions. Recent advancements in synthetic methodologies have improved yield and purity.

Table 2: Synthesis Overview

| Step Description | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of quinoline core | Ethanol, Sodium hydroxide | 85 |

| Introduction of methoxy group | Methanol, Acid catalyst | 90 |

| Final amide formation | Amine coupling agent | 80 |

Future Directions and Research Opportunities

The ongoing research into quinoline derivatives suggests several avenues for future exploration:

- Combination Therapies: Investigating the efficacy of this compound in combination with existing antibiotics to overcome resistance.

- Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its antibacterial and antimalarial activities.

- Drug Development: Potential development into a pharmaceutical candidate through formulation studies and clinical trials.

Mechanism of Action

The mechanism of action of 5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The hydroxyl and methoxyphenyl groups contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs synthesized in related studies:

Key Observations:

Substituent Effects on Polarity: The target compound’s 5,7-difluoro substituents increase electronegativity compared to the 4-chlorophenyl group in 4k. Fluorine’s smaller atomic radius and stronger electronegativity may enhance binding to hydrophobic pockets in biological targets. The 4-hydroxy group in the target compound likely improves aqueous solubility relative to the 4-amino group in 4k and 4l, as hydroxy groups participate more effectively in hydrogen bonding.

Synthetic Complexity :

- The synthesis of 4k and 4l involves Pd-catalyzed cross-coupling with boronic acids, suggesting that similar methods could be adapted for the target compound. However, introducing fluorine atoms (e.g., via fluorination reagents) or the carboxamide group (e.g., through carbodiimide coupling) would require additional steps .

Functional Group Impact: The carboxamide in the target compound offers dual hydrogen-bonding capacity (NH and C=O), which contrasts with the single amino group in 4k and 4l. This difference could influence interactions with enzymatic active sites or solubility profiles.

Biological Activity

5,7-Difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, supported by various studies, including synthesis, mechanisms of action, and case studies.

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl amine with 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid. The resulting compound features a quinoline core known for its pharmacological properties. The presence of fluorine atoms enhances lipophilicity and biological activity, making it a candidate for further investigation .

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

- Mechanism of Action : The mechanism often involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Case Studies : In one study, quinoline derivatives demonstrated IC50 values ranging from 0.69 to 22 μM against human cancer cell lines such as MCF-7 and A549, indicating significant cytotoxicity .

Antiviral Activity

The antiviral potential of this compound has also been explored, especially in relation to viral infections such as H5N1 and potentially COVID-19.

- Inhibition Studies : Research indicates that modifications to the quinoline structure can enhance antiviral activity. For example, certain derivatives exhibited over 90% inhibition of viral growth with low cytotoxicity .

- Research Findings : The antiviral activity is believed to correlate with increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.69 - 22 | Tubulin polymerization interference, ROS generation |

| Antiviral | H5N1 Virus | >90% Inhibition | Structure-dependent inhibition |

Toxicological Studies

While the biological activities are promising, understanding the toxicity profile is crucial for future development.

- Cytotoxicity Assessments : Evaluations against normal cell lines have shown that many derivatives maintain a favorable safety profile, with IC50 values exceeding 100 µM in non-cancerous cells .

- Long-term Effects : Further studies are needed to assess chronic exposure effects and potential off-target actions.

Q & A

Q. What are the common synthetic routes for preparing 5,7-difluoro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including cyclization, nitration, and coupling. For example:

- Cyclization : Starting from 4-methoxyaniline, cyclization under acidic conditions forms the quinoline core.

- Fluorination : Selective fluorination at positions 5 and 7 is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–5°C).

- Coupling : The 4-hydroxy group is functionalized via amide coupling with 4-methoxyphenylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Hydrolysis : Ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed to carboxylic acids using NaOH in methanol/water mixtures .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- 1H/13C/19F NMR : To verify substituent positions and fluorine integration. For example, 19F NMR distinguishes between 5- and 7-fluoro environments based on chemical shifts .

- ESI-MS : Confirms molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% by area normalization) using C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- MTT Assay : Screens antiproliferative activity against cancer cell lines (e.g., MDA-MB-231, A549) at 1–10 µM concentrations. IC50 values are calculated using dose-response curves .

- Enzyme Inhibition Assays : For kinase or protease targets, using fluorogenic substrates and fluorescence plate readers .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up the amide coupling step?

- Reagent Selection : Replace EDC/HOBt with T3P (propylphosphonic anhydride) for higher efficiency and reduced racemization.

- Solvent Optimization : Use DMF instead of THF to improve solubility of intermediates.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions. Yields improve from ~60% to >85% under optimized conditions .

Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?

- Case Study : Replacing the 4-methoxyphenyl group with a trifluoromethyl group (as in 4-amino-2-methyl-8-(trifluoromethyl)quinoline) increases lipophilicity (logP from 2.1 to 3.4) and enhances blood-brain barrier penetration, but may reduce solubility .

- Activity Trade-offs : Trifluoromethyl derivatives show 3-fold higher kinase inhibition but lower aqueous stability, requiring formulation adjustments .

Q. How should contradictory data in biological assays (e.g., variable IC50 values across cell lines) be addressed?

- Assay Replicates : Perform triplicate experiments with internal controls (e.g., staurosporine as a reference inhibitor).

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, if IC50 varies in A549 vs. PC3 cells, check expression levels of the putative target protein .

- Metabolic Stability Testing : Evaluate compound degradation in cell culture media via LC-MS to rule out artifactual results .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.